molecular formula C₂₄H₂₈D₈N₄O₆S₂ B1158696 Romidepsin-d8

Romidepsin-d8

Cat. No.: B1158696
M. Wt: 548.75
Attention: For research use only. Not for human or veterinary use.
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Description

Romidepsin-d8 is a deuterated, stable isotope-labeled analog of Romidepsin, a potent and selective histone deacetylase (HDAC) inhibitor. It is a useful research chemical for a range of applications and serves as an analytical standard for HPLC and LC-MS/MS in quantitative analysis and pharmacokinetic studies during drug development. Romidepsin, the parent compound, is a natural product obtained from the bacterium Chromobacterium violaceum and is an FDA-approved chemotherapy agent for treating cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). It functions as a prodrug; its active form, generated by intracellular reduction, inhibits zinc-dependent HDAC enzymes, particularly class I HDACs. This inhibition leads to an accumulation of acetylated histones, resulting in an open chromatin structure, altered gene transcription, and the reactivation of genes involved in cell cycle arrest, differentiation, and apoptosis in tumor cells. The incorporation of eight deuterium atoms in this compound provides a distinct mass shift from the non-labeled compound, making it an ideal internal standard for mass spectrometry-based assays. This helps to improve the accuracy and reliability of analytical methods by correcting for variability in sample preparation and instrument response. Researchers utilize this labeled compound to precisely measure the concentration of Romidepsin in complex biological matrices. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Please refer to the material safety data sheet (MSDS) for complete handling and hazard information.

Properties

Molecular Formula

C₂₄H₂₈D₈N₄O₆S₂

Molecular Weight

548.75

Synonyms

Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl]-d8 Cyclic (35)-Disulfide;  [S-(E)]-N-(3-Hydroxy-7-mercapto-1-oxo-4-_x000B_heptenyl)-D-valyl-D-cysteinyl-(Z)-2,3-didehydro-2-aminobutanoyl-L-valine (4-1)-Lact

Origin of Product

United States

Comparison with Similar Compounds

Romidepsin vs. Romidepsin-d8

Parameter Romidepsin This compound
Molecular Formula C₂₄H₃₆N₄O₆S₂ C₂₄H₂₈D₈N₄O₆S₂ (assumed)
Molecular Weight 540.7 g/mol ~548.7 g/mol (estimated)
CAS Number 128517-07-7 Not explicitly provided
Primary Use HDAC inhibition; therapeutic agent Analytical internal standard; metabolic studies
Solubility DMSO (10 mg/ml) Likely similar to parent compound
Key Advantage Clinically validated efficacy Enhanced MS detection; reduced metabolic degradation

Research Findings :

  • Its deuterium substitution minimizes interference in LC-MS/MS assays, improving accuracy in quantifying Romidepsin levels in biological matrices .

Comparison with Other Deuterated Compounds: Lomitapide-d8

Parameter This compound Lomitapide-d8
Molecular Formula C₂₄H₂₈D₈N₄O₆S₂ (assumed) C₃₉H₂₉D₈F₆N₃O₂
Molecular Weight ~548.7 g/mol 701.78 g/mol
CAS Number Not provided 2459377-96-7
Primary Use HDAC inhibitor analysis Lipid-lowering drug analysis
Key Application Quantifying Romidepsin in biofluids Monitoring Lomitapide in pharmacokinetic studies

Research Insights :

  • Both deuterated analogs serve as internal standards but target distinct therapeutic classes. Lomitapide-d8’s larger molecular weight and fluorine substitutions reflect its role in lipid metabolism studies, while this compound’s structure aligns with epigenetic drug research .
  • The shared principle of deuterium labeling enhances analytical specificity, reducing background noise in MS-based assays .

Comparison with Non-Deuterated HDAC Inhibitors

While the evidence lacks data on other HDAC inhibitors (e.g., Vorinostat, Panobinostat), Romidepsin’s unique attributes include:

  • Bicyclic Depsipeptide Structure: Unlike hydroxamate-based inhibitors (e.g., Vorinostat), Romidepsin’s cyclic structure enhances target specificity for HDAC1/2 .
  • Potency : Romidepsin’s sub-50 nM IC₅₀ against HDAC1/2 surpasses many first-generation inhibitors, though direct comparisons are absent in the provided data .

Notes and Limitations

Evidence Scope : The provided materials focus on Romidepsin’s biochemical profile and deuterated analogs in general, limiting direct comparisons with other HDAC-targeting deuterated compounds.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) with Deuterated Building Blocks

The solid-phase synthesis route, adapted from romidepsin production, involves sequential coupling of deuterated amino acids onto a resin. Key steps include:

  • Resin functionalization : Wang or CTC resin is loaded with Fmoc-L-valine-d8, ensuring deuterium incorporation at valine residues.

  • Peptide chain elongation : Deuterated Fmoc-protected amino acids (e.g., Fmoc-D-cysteine-d2, Fmoc-L-threonine-d4) are coupled using activating agents like HOBt and DIPEA.

  • Cyclization and disulfide formation : Post-cleavage, linear peptides undergo oxidation with FeCl₃·6H₂O to form intramolecular disulfide bonds.

Advantages :

  • High control over deuteration sites.

  • Scalability for milligram-to-gram quantities.

Limitations :

  • Cost of deuterated amino acids (e.g., Fmoc-L-valine-d8: ~$1,200/g).

  • Risk of racemization during coupling steps.

Table 1: Deuterated Amino Acids Used in SPPS of this compound

Amino AcidDeuteration PositionPurity (%)Source
Fmoc-L-valine-d8β-methyl≥98Gill Biochemical
Fmoc-D-cysteine-d2β-thiol≥95Sigma-Aldrich
Fmoc-L-threonine-d4γ-hydroxyl≥97Cayman Chemical

Biosynthetic Deuteration via Fermentation

This compound can be biosynthesized by cultivating Chromobacterium violaceum in deuterium-enriched media. This method exploits microbial metabolism to incorporate deuterium into the peptide backbone:

  • Deuterated culture medium : Prepared with D₂O (≥99.8%) and deuterated carbon sources (e.g., glucose-d7).

  • Fermentation : Conducted under anaerobic conditions at pH 5.5–6.0 to minimize hydrogen-deuterium exchange.

  • Purification : Acidification to pH 4.5 followed by chromatography on SEPABEADS SP850 and DIAION HP20SS resins.

Advantages :

  • Natural stereochemistry retention.

  • Higher yields (~15–20% vs. 5–10% for SPPS).

Limitations :

  • Incomplete deuteration (typically 70–85% substitution).

  • Requires specialized fermentation infrastructure.

Post-Synthetic Deuteration Strategies

Hydrogen-Deuterium Exchange (HDX)

Exposing romidepsin to D₂O under controlled conditions facilitates deuterium incorporation at labile positions (e.g., hydroxyls, amides):

  • Conditions : 25°C, pD 7.4, 72 hours.

  • Efficiency : 3–5 deuteriums per molecule, primarily at Thr-OH and backbone amides.

Drawbacks :

  • Low site specificity.

  • Risk of disulfide bond reduction at basic pD.

Purification and Analytical Characterization

Chromatographic Purification

Critical steps to isolate this compound from synthetic mixtures include:

  • Reverse-phase HPLC : C18 column with 0.2% acetic acid/acetonitrile gradient (70:30 to 50:50).

  • Ion-exchange chromatography : SP Sepharose FF at pH 4.5 to remove dimerized impurities.

Table 2: Purity and Yield of this compound by Synthesis Method

MethodPurity (%)Yield (%)Deuteration Efficiency (%)
SPPS≥9935–4095–100
Biosynthesis≥9815–2070–85
HDX≥9080–9020–30

Q & A

Q. How can researchers ensure reproducibility in this compound studies when using heterogeneous cell line models?

  • Methodological Answer : Adopt the ATCC’s best practices: authenticate cell lines via STR profiling, report Mycoplasma testing results, and standardize culture conditions (e.g., serum concentration, passage number). Share raw flow cytometry and qPCR data in public repositories (e.g., GEO, PRIDE) .

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